Cyclopenol is a naturally occurring 6,7-bicyclic N-methyl benzodiazepinedione alkaloid produced by Penicillium species. Structurally, it is distinguished by a rare meta-hydroxylated monoalkylated benzene ring and an epoxide moiety. In procurement and laboratory workflows, cyclopenol is primarily sourced as an analytical reference standard for fungal metabolomics, a substrate for studying cytochrome P450-mediated meta-hydroxylation, and a precursor for scaffold-morphing synthesis of quinoline alkaloids. While it shares a biosynthetic origin with cyclopenin, the presence of the meta-hydroxyl group fundamentally alters its enzymatic reactivity, downstream rearrangement products, and pharmacological potency, making it a highly specific selection for advanced chemoinformatics and biocatalysis applications [1].
Substituting cyclopenol with its direct non-hydroxylated precursor (cyclopenin) or its rearrangement products (viridicatin/viridicatol) compromises both biosynthetic assays and pharmacological screening. In biocatalysis, cyclopenin cannot replace cyclopenol because cyclopenol is the obligatory product standard required to validate the activity of rare meta-hydroxylating enzymes like VdoD. Furthermore, in synthetic scaffold morphing, utilizing cyclopenin exclusively yields the non-hydroxylated quinoline viridicatin, completely lacking the meta-hydroxy functional handle required for downstream derivatization. Pharmacologically, the absence of this hydroxyl group in cyclopenin results in a measurable drop in potency, such as a two-fold reduction in NF-κB pathway inhibition, demonstrating that these analogs are not functionally interchangeable in procurement [1].
In the elucidation of rare enzymatic meta-hydroxylation on monoalkylated benzene rings, cyclopenol serves as the essential analytical standard. Genomic and heterologous expression studies demonstrate that the cytochrome P450 enzyme VdoD specifically converts cyclopenin to cyclopenol. Without procuring cyclopenol as the validated product standard, researchers cannot accurately quantify VdoD turnover or engineer similar meta-hydroxylating biocatalysts[1].
| Evidence Dimension | Product identification in VdoD enzyme assays |
| Target Compound Data | Cyclopenol (Confirmed meta-hydroxylated product standard) |
| Comparator Or Baseline | Cyclopenin (Substrate baseline) |
| Quantified Difference | Exclusive positive identification standard for VdoD-mediated meta-hydroxylation |
| Conditions | Heterologous expression in A. nidulans and LC-MS metabolomic profiling |
Essential for researchers engineering rare meta-hydroxylation biocatalysts, where the precursor cannot be used as the product reference.
Cyclopenol undergoes a remarkable ring-contraction rearrangement, catalyzed either by the enzyme cyclopenase or via acid/base mediation, to form the 6,6-bicyclic quinoline viridicatol. In contrast, its analog cyclopenin strictly rearranges to viridicatin. Procuring cyclopenol is therefore mandatory for synthesizing viridicatol, as it specifically retains the meta-hydroxyl group that is critical for subsequent structural diversification of the quinoline core [1].
| Evidence Dimension | Rearrangement product identity |
| Target Compound Data | Yields Viridicatol (meta-hydroxylated quinoline) |
| Comparator Or Baseline | Cyclopenin (Yields Viridicatin, non-hydroxylated) |
| Quantified Difference | 100% retention of the meta-hydroxyl functional handle during scaffold morphing |
| Conditions | Cyclopenase-mediated or acid/base-catalyzed ring contraction |
Buyers targeting the synthesis of functionalized 6,6-bicyclic quinolones must procure cyclopenol to ensure the final scaffold possesses the necessary hydroxyl group.
In comparative in vitro assays assessing the inhibition of lipopolysaccharide (LPS)-induced inflammatory mediators in microglia and RAW 264.7 cells, cyclopenol demonstrated superior potency over its non-hydroxylated counterpart. Cyclopenol inhibited the upstream signal of nuclear factor-kappa B (NF-κB) activation at a concentration of 50 μM, whereas cyclopenin required 100 μM to achieve comparable inhibition[1].
| Evidence Dimension | Concentration required for NF-κB upstream signal inhibition |
| Target Compound Data | 50 μM |
| Comparator Or Baseline | Cyclopenin (100 μM) |
| Quantified Difference | 2-fold higher potency for cyclopenol |
| Conditions | LPS-induced microglia / RAW 264.7 cell models |
The 2x greater potency justifies selecting cyclopenol over its precursor for anti-inflammatory and neuroprotective drug discovery workflows.
Beyond its anti-inflammatory profile, cyclopenol has been quantified as an inhibitor of human protein-tyrosine phosphatase 1B (PTP1B), a major target in metabolic disease research. Assays demonstrate that cyclopenol inhibits PTP1B in a dose-dependent manner with an IC50 value of 30 μM, providing a distinct enzymatic target profile that differentiates it from general fungal toxins [1].
| Evidence Dimension | PTP1B Inhibition (IC50) |
| Target Compound Data | 30 μM |
| Comparator Or Baseline | General inactive fungal metabolites (Baseline) |
| Quantified Difference | Dose-dependent inhibition at 30 μM |
| Conditions | In vitro PTP1B enzyme activity assay |
Validates cyclopenol as a specific hit compound for researchers screening natural products against metabolic disease targets.
Cyclopenol is the required reference standard for laboratories characterizing or engineering VdoD and similar cytochrome P450 enzymes capable of performing rare meta-hydroxylations on monoalkylated benzenes [1].
In synthetic chemistry, cyclopenol is utilized as a direct precursor to generate viridicatol via acid/base-mediated or cyclopenase-catalyzed ring contraction, providing a functionalized 6,6-bicyclic quinoline core for further drug development [2].
Due to its quantified ability to inhibit NF-κB activation at 50 μM, cyclopenol is an ideal hit compound for screening programs targeting LPS-induced microglial inflammation and neurodegenerative diseases [3].
Irritant;Environmental Hazard